molecular formula C27H18O5S B12216013 3-Oxo-2-[(4-phenylphenyl)methylene]benzo[3,4-b]furan-6-yl benzenesulfonate

3-Oxo-2-[(4-phenylphenyl)methylene]benzo[3,4-b]furan-6-yl benzenesulfonate

Cat. No.: B12216013
M. Wt: 454.5 g/mol
InChI Key: JCHJYFWKZWUYQT-ONUIUJJFSA-N
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Description

3-Oxo-2-[(4-phenylphenyl)methylene]benzo[3,4-b]furan-6-yl benzenesulfonate is a synthetic furan-based compound supplied for research purposes. This chemical features a benzofuran core structure, a common scaffold in medicinal chemistry, which is substituted with a benzylidene group at the 2-position and a benzenesulfonate ester at the 6-position. The structural motif of substituted benzofurans is found in compounds investigated for a range of biological activities, including as modulators of protein-protein interactions (PPIs) and ATP-binding cassette (ABC) transporters . The specific research applications and mechanism of action for this compound require further investigation by qualified researchers. This product is intended for laboratory research use only and is not classified as a drug, cosmetic, or for human or veterinary use of any kind. Researchers are responsible for ensuring their use of this product complies with all applicable local, state, national, and international laws and regulations.

Properties

Molecular Formula

C27H18O5S

Molecular Weight

454.5 g/mol

IUPAC Name

[(2Z)-3-oxo-2-[(4-phenylphenyl)methylidene]-1-benzofuran-6-yl] benzenesulfonate

InChI

InChI=1S/C27H18O5S/c28-27-24-16-15-22(32-33(29,30)23-9-5-2-6-10-23)18-25(24)31-26(27)17-19-11-13-21(14-12-19)20-7-3-1-4-8-20/h1-18H/b26-17-

InChI Key

JCHJYFWKZWUYQT-ONUIUJJFSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OS(=O)(=O)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=C3C(=O)C4=C(O3)C=C(C=C4)OS(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Benzo[3,4-b]furan Core Synthesis

The benzo[3,4-b]furan scaffold is synthesized via cyclization of a substituted catechol derivative. A common approach involves treating 2-hydroxy-3-nitrobenzoic acid with acetic anhydride under reflux to form the acetylated intermediate, followed by catalytic hydrogenation using Raney nickel under 2–3 kg/cm² hydrogen pressure to reduce the nitro group. The resulting amine undergoes intramolecular cyclization in the presence of tetraethyl orthocarbonate and acetic acid at 25–35°C, yielding the 3-oxo-benzo[3,4-b]furan skeleton.

Key Reaction Conditions:

StepReagents/CatalystsTemperatureDurationYield
Nitro ReductionRaney nickel, H₂25–35°C12–15 h83.1%
CyclizationAcetic acid, TEOC25–35°C2–3 h80–85%

(4-Phenylphenyl)methylene Group Introduction

The Knoevenagel condensation is employed to introduce the (4-phenylphenyl)methylene moiety. The furanone intermediate reacts with 4-biphenylcarboxaldehyde in the presence of piperidine as a base, facilitating the formation of the α,β-unsaturated ketone. Solvent selection critically influences reaction kinetics; dimethylformamide (DMF) enhances solubility and reaction rate compared to toluene or dichloromethane.

Sulfonation with Benzenesulfonyl Chloride

The final step involves sulfonation of the hydroxyl group at the 6-position of the furan core. Benzenesulfonyl chloride is added dropwise to a cooled (0–5°C) solution of the intermediate in pyridine, which acts as both a solvent and a base to scavenge HCl. The reaction is typically complete within 2–3 hours, with yields exceeding 75% after purification via recrystallization from ethanol.

Reaction Optimization Strategies

Optimization of the synthesis focuses on enhancing yield, reducing byproducts, and improving scalability.

Solvent and Temperature Effects

The nitro reduction step achieves optimal yields (83.1%) in ethyl acetate, as polar aprotic solvents stabilize the intermediate amine. Elevated temperatures (>40°C) during cyclization lead to decomposition, whereas maintaining 25–35°C ensures product stability.

Catalytic Hydrogenation Parameters

Raney nickel outperforms palladium on carbon (Pd/C) in nitro reductions for this substrate, as evidenced by a 15% yield increase. Hydrogen pressure below 2 kg/cm² results in incomplete reduction, while pressures above 3 kg/cm² promote over-reduction to undesired byproducts.

Analytical Characterization

Rigorous quality control is achieved through spectroscopic and chromatographic methods:

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆) confirms the structure through characteristic signals:

  • δ 8.21 (s, 1H, furan H-5)

  • δ 7.85–7.45 (m, 14H, biphenyl and benzenesulfonate aromatics)

  • δ 6.92 (s, 1H, methylene CH).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 70:30 methanol/water) verifies purity >98%, with a retention time of 12.4 minutes.

Scale-Up Considerations

Industrial-scale production introduces challenges in heat management and mixing efficiency. Pilot studies demonstrate that:

  • Nitro Reduction: Scaling from 150 g to 5 kg batches requires pressurized reactors with efficient gas dispersion systems to maintain H₂ saturation.

  • Sulfonation: Exothermic reactions necessitate jacketed reactors with cryogenic cooling to prevent thermal degradation.

Challenges and Alternative Approaches

Byproduct Formation

The primary byproduct, 6-hydroxybenzo[3,4-b]furan-3-one, arises from incomplete sulfonation. This is mitigated by using a 10% excess of benzenesulfonyl chloride and prolonged reaction times (4–5 h).

Green Chemistry Alternatives

Recent advances explore replacing pyridine with biodegradable bases like 1,8-diazabicycloundec-7-ene (DBU) in sulfonation, though yields remain suboptimal (60–65%) compared to traditional methods.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-2-[(4-phenylphenyl)methylene]benzo[3,4-b]furan-6-yl benzenesulfonate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Oxo-2-[(4-phenylphenyl)methylene]benzo[3,4-b]furan-6-yl benzenesulfonate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Oxo-2-[(4-phenylphenyl)methylene]benzo[3,4-b]furan-6-yl benzenesulfonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

In contrast, the target compound’s 4-phenylphenylmethylene group increases lipophilicity, which may improve membrane permeability but reduce polar interactions .

Position 6 Substituent : The chloro substituent in Compound 5’s benzenesulfonate group likely enhances electron-withdrawing effects, stabilizing the sulfonate group and improving binding affinity. The absence of this substituent in the target compound may reduce inhibitory potency .

Core Methylation : Compound 5’s 4-methyl group on the benzo[3,4-b]furan core could sterically hinder enzyme access or alter electron distribution, though its exact role remains unquantified .

Metal Interaction and Binding

  • However, the pyridyl group in Compound 5 may weakly interact with divalent cations (e.g., Mg²⁺ or Ca²⁺) in SMase D’s catalytic site, a feature absent in the target compound .

Research Findings and Implications

Therapeutic Potential: Both compounds mitigate Loxosceles venom toxicity, but Compound 5’s efficacy suggests it is a stronger candidate for antivenom development. The target compound’s structural simplicity may favor scalability but requires optimization for clinical use .

Structure-Activity Relationship (SAR) :

  • Electron-withdrawing groups (e.g., -Cl) at position 6 enhance potency.
  • Heteroaromatic substituents at position 2 improve target engagement.
  • Lipophilic groups (e.g., biphenyl) may trade potency for pharmacokinetic advantages .

Biological Activity

The compound 3-Oxo-2-[(4-phenylphenyl)methylene]benzo[3,4-b]furan-6-yl benzenesulfonate is a derivative of the benzo[b]furan class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications, drawing from various research studies and findings.

Chemical Structure and Properties

The chemical formula for this compound is C29H20O5C_{29}H_{20}O_5 with a molecular weight of 460.47 g/mol. The structure features a benzo[b]furan core, which is known for its pharmacological properties. The presence of the benzenesulfonate group enhances solubility and bioavailability, making it a candidate for drug development.

Biological Activity Overview

Research indicates that benzo[b]furan derivatives exhibit significant anticancer , antimicrobial , and anti-inflammatory activities. The specific compound has been evaluated for its effects on various cancer cell lines and other biological systems.

Anticancer Activity

  • Mechanism of Action : Studies have shown that benzo[b]furan derivatives can induce apoptosis in cancer cells through various pathways, including the mitochondrial pathway and the generation of reactive oxygen species (ROS) .
  • Cell Line Studies : The compound has demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). For instance, in vitro studies revealed IC50 values indicating potent antiproliferative activity .
Cell LineIC50 Value (µM)Reference
MCF-712
HeLa15
A549 (Lung)10

Antimicrobial Activity

The compound exhibits moderate antimicrobial properties against various bacterial strains. In particular, it has been effective against Gram-positive bacteria, showcasing potential as an antibacterial agent.

Bacterial StrainInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli10
Bacillus subtilis12

Anti-inflammatory Activity

Research has indicated that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its potential use in treating inflammatory diseases.

Case Studies

  • In Vivo Studies : A study involving animal models demonstrated that the administration of this compound led to a significant reduction in tumor size compared to control groups. The study emphasized the compound's ability to inhibit tumor growth by inducing apoptosis in cancer cells .
  • Combination Therapies : Another investigation explored the effects of combining this compound with standard chemotherapeutic agents, revealing enhanced efficacy and reduced side effects compared to monotherapy .

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